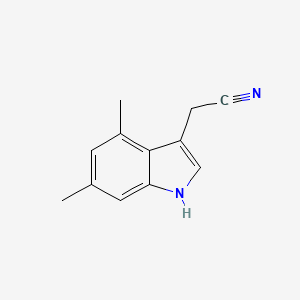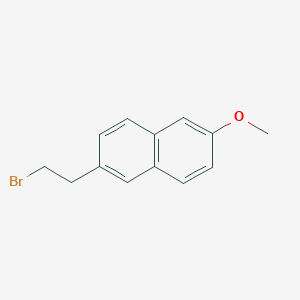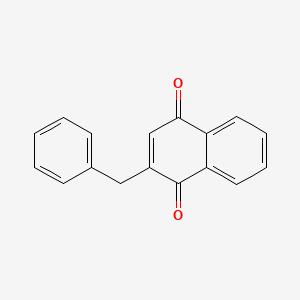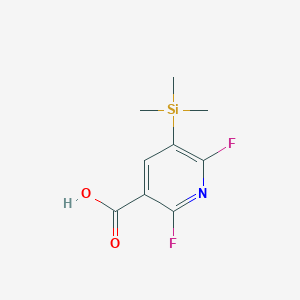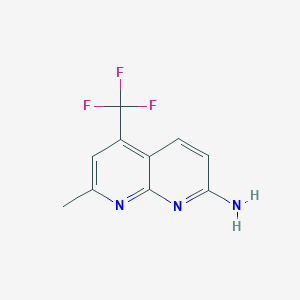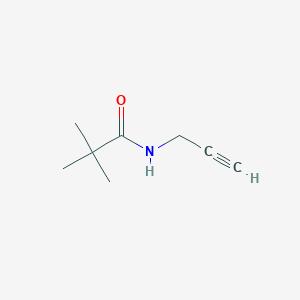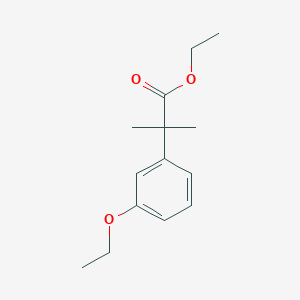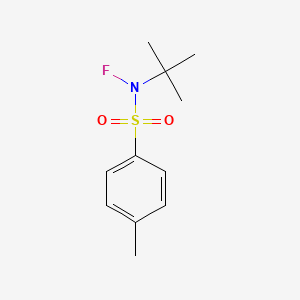![molecular formula C8H9ClN4 B8691146 6-CHLORO-7-ISOPROPYL-[1,2,4]TRIAZOLO[1,5-B]PYRIDAZINE CAS No. 175215-24-4](/img/structure/B8691146.png)
6-CHLORO-7-ISOPROPYL-[1,2,4]TRIAZOLO[1,5-B]PYRIDAZINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-CHLORO-7-ISOPROPYL-[1,2,4]TRIAZOLO[1,5-B]PYRIDAZINE is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-7-ISOPROPYL-[1,2,4]TRIAZOLO[1,5-B]PYRIDAZINE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-chloropyridazine with isopropylamine in the presence of a base, followed by cyclization with a triazole derivative. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
化学反应分析
Types of Reactions
6-CHLORO-7-ISOPROPYL-[1,2,4]TRIAZOLO[1,5-B]PYRIDAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in solvents like ethanol or DMF.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted triazolopyridazines with various functional groups.
科学研究应用
6-CHLORO-7-ISOPROPYL-[1,2,4]TRIAZOLO[1,5-B]PYRIDAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
作用机制
The mechanism of action of 6-CHLORO-7-ISOPROPYL-[1,2,4]TRIAZOLO[1,5-B]PYRIDAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved may vary depending on the specific application, but common targets include kinases, proteases, and other regulatory proteins. The binding of the compound to these targets can lead to alterations in cellular signaling pathways, ultimately resulting in the desired biological effect .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Explored for its biological activities, including enzyme inhibition and antimicrobial effects.
Uniqueness
6-CHLORO-7-ISOPROPYL-[1,2,4]TRIAZOLO[1,5-B]PYRIDAZINE stands out due to its unique structural features, which confer specific biological activities not commonly found in other similar compounds. Its chlorine and isopropyl substituents contribute to its distinct chemical reactivity and interaction with molecular targets, making it a valuable compound for research and development in various scientific fields .
属性
CAS 编号 |
175215-24-4 |
|---|---|
分子式 |
C8H9ClN4 |
分子量 |
196.64 g/mol |
IUPAC 名称 |
6-chloro-7-propan-2-yl-[1,2,4]triazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C8H9ClN4/c1-5(2)6-3-7-10-4-11-13(7)12-8(6)9/h3-5H,1-2H3 |
InChI 键 |
SZSHPXGCAGQBBW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC2=NC=NN2N=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


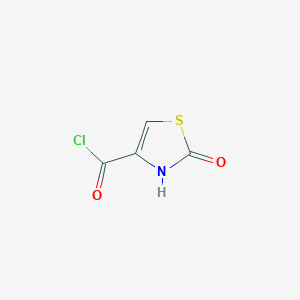
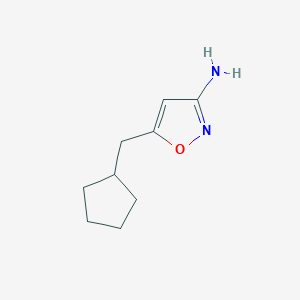
![N-[2-hydroxy-5-(1,1,3,3-tetramethylbutyl)phenyl]acetamide](/img/structure/B8691084.png)
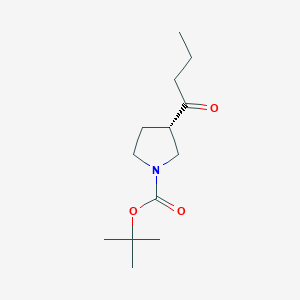
![2-(Imidazo[1,2-b]pyridazin-6-ylthio)-N,N-dimethylethanamine](/img/structure/B8691091.png)
